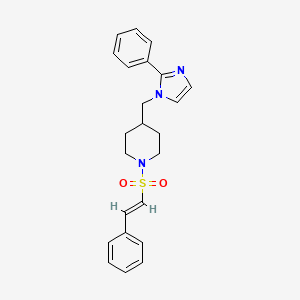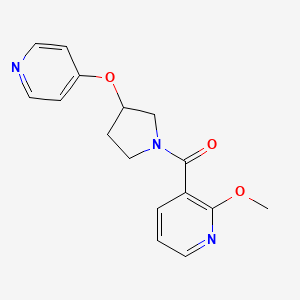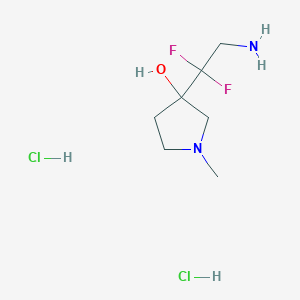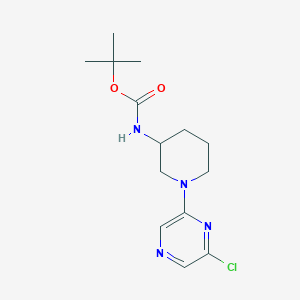
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is a chemical compound with the CAS Number: 1380917-55-4 . It has a molecular weight of 312.8 . The IUPAC name for this compound is tert-butyl (1- (6-chloropyrazin-2-yl)piperidin-3-yl)carbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-6-19(9-10)12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 312.8 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is an important intermediate in the synthesis of various biologically active compounds, including crizotinib. A study by Kong et al. (2016) describes the synthesis of a related compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, through a multi-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).
Biological Evaluation
- The compound and its derivatives have been evaluated for biological activities, such as anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Doležal et al. (2006) explored various substituted pyrazinecarboxamides, including those related to tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate, for their biological activities (Doležal et al., 2006).
X-ray Crystal Structure Analysis
- Research by Didierjean et al. (2004) on a similar compound, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, involved X-ray studies to determine the crystal structure and molecular packing of the compound, providing insights into its chemical properties (Didierjean et al., 2004).
Catalytic Applications
- The tert-butyl group, often present in related compounds, has been studied for its role in catalytic applications. For instance, Dönges et al. (2014) examined cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which include tert-butyl groups, as catalysts for oxidative alkenol cyclization (Dönges et al., 2014).
Fungicidal Activity
- Mao et al. (2013) synthesized a series of compounds including tert-butyl derivatives that displayed fungicidal activity, indicating the potential of tert-butyl-based compounds in agricultural applications (Mao et al., 2013).
NMR Characterization
- The structure and properties of tert-butyl derivatives have been characterized using NMR techniques, as demonstrated in the study by Aouine et al. (2016), which provides a detailed analysis of such compounds (Aouine et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-6-19(9-10)12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSAHPRXBZTVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

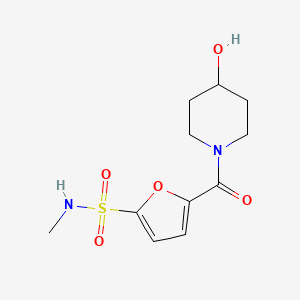
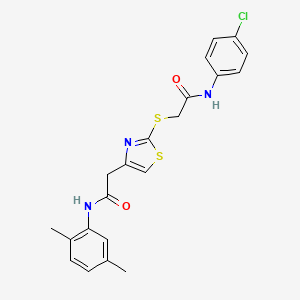

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
